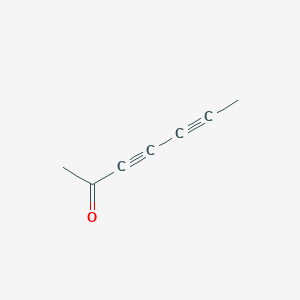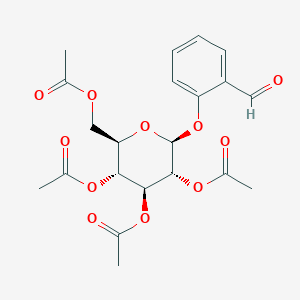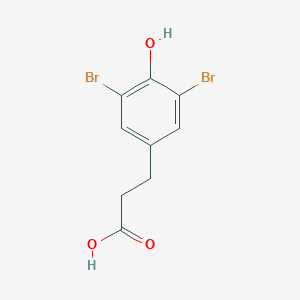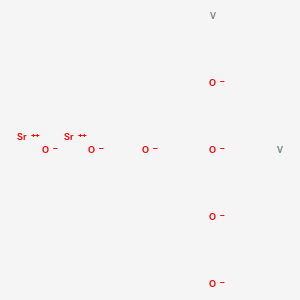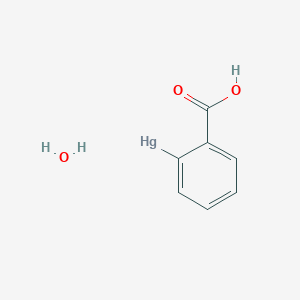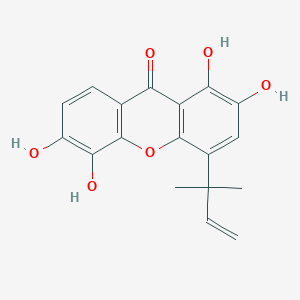
1,2,5,6-Tetrahydroxy-4-(2-methylbut-3-EN-2-YL)xanthen-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,5,6-Tetrahydroxy-4-(2-methylbut-3-EN-2-YL)xanthen-9-one is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as Rose Bengal, and it has been used in a variety of applications, including as a photosensitizer in cancer therapy, as a fluorescent tracer in biological research, and as a stain in microbiology.
Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis Techniques : Studies have explored the synthesis of compounds similar to 1,2,5,6-Tetrahydroxy-4-(2-methylbut-3-EN-2-YL)xanthen-9-one. For example, Gujral and Gupta (1979) reported the synthesis of related compounds like 1,3,5-trihydroxy-4-(3-methylbut-2-enyl)xanthen-9-one, which are probable biogenetic precursors of natural xanthones (Gujral & Gupta, 1979).
Structural Analysis : Several studies have focused on the crystallographic analysis and structural elucidation of xanthone derivatives. For instance, Boonnak et al. (2010) and Boonnak et al. (2012) detailed the structure of Vieillardiixanthone B1, a compound with a similar structure, providing insights into the molecular conformation and bonding (Boonnak et al., 2010); (Boonnak et al., 2012).
Biological and Chemical Properties
Cytotoxic Properties : Lee et al. (2005) identified a new isoprenylated tetrahydroxyxanthone with cytotoxic properties from Cudrania tricuspidata. This finding indicates potential applications in cancer research or therapy (Lee et al., 2005).
α-Glucosidase Inhibition : Seo et al. (2007) documented the potent α-glucosidase inhibition properties of xanthones isolated from Cudrania Tricuspidata, suggesting potential applications in managing diabetes or related metabolic disorders (Seo et al., 2007).
Corrosion Inhibition : Arrousse et al. (2021) explored the use of similar compounds in corrosion inhibition, indicating their potential utility in industrial applications (Arrousse et al., 2021).
Neuroprotective Properties : Nga et al. (2017) evaluated the neuroprotective properties of synthetic prenylated xanthone analogues against specific neurotoxins, highlighting their potential in neurodegenerative disease research (Nga et al., 2017).
Propriétés
Numéro CAS |
13586-27-1 |
|---|---|
Nom du produit |
1,2,5,6-Tetrahydroxy-4-(2-methylbut-3-EN-2-YL)xanthen-9-one |
Formule moléculaire |
C18H16O6 |
Poids moléculaire |
328.3 g/mol |
Nom IUPAC |
1,2,5,6-tetrahydroxy-4-(2-methylbut-3-en-2-yl)xanthen-9-one |
InChI |
InChI=1S/C18H16O6/c1-4-18(2,3)9-7-11(20)14(22)12-13(21)8-5-6-10(19)15(23)16(8)24-17(9)12/h4-7,19-20,22-23H,1H2,2-3H3 |
Clé InChI |
ZBJZNRJIJCYESW-UHFFFAOYSA-N |
SMILES |
CC(C)(C=C)C1=CC(=C(C2=C1OC3=C(C2=O)C=CC(=C3O)O)O)O |
SMILES canonique |
CC(C)(C=C)C1=CC(=C(C2=C1OC3=C(C2=O)C=CC(=C3O)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



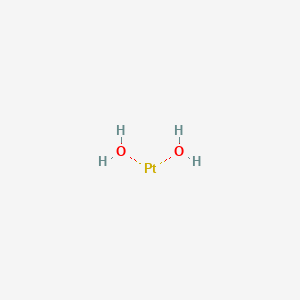
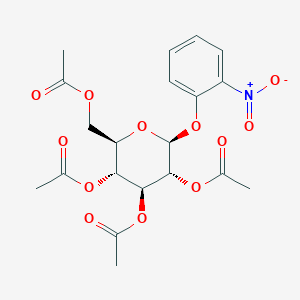
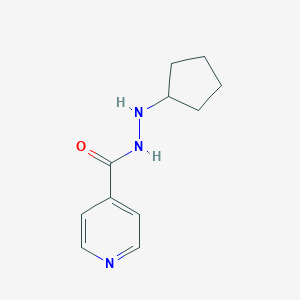
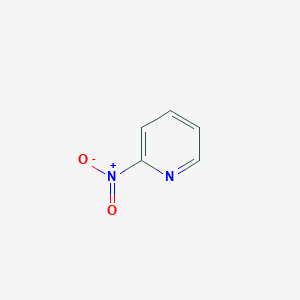
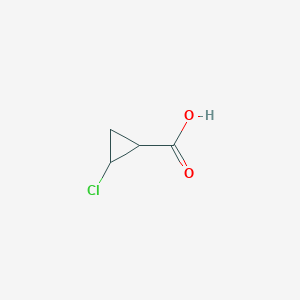
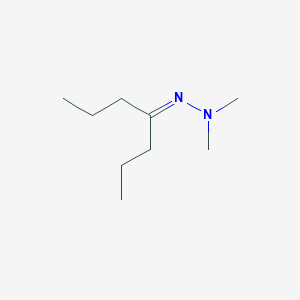
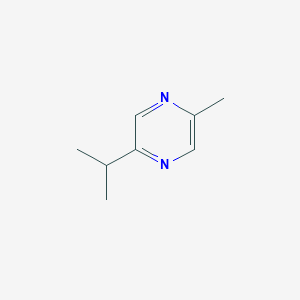
![3-[20-(2-Carboxyethyl)-9,14-bis(ethenyl)-5,10,15,19-tetramethyl-2,22,23,25-tetraza-1-stannaoctacyclo[11.9.1.11,8.13,21.02,6.016,23.018,22.011,25]pentacosa-3(24),4,6,8,10,12,14,16,18,20-decaen-4-yl]propanoic acid](/img/structure/B88289.png)
